molecular formula C14H9ClN2OS B14808994 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B14808994
M. Wt: 288.8 g/mol
InChI Key: GKNDEPSMZWIOAG-BQYQJAHWSA-N
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Description

2-[2-(2-chlorophenyl)vinyl]-5-(2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group and a 2-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chlorophenyl)vinyl]-5-(2-thienyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with thiophene-2-carboxylic acid under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chlorophenyl)vinyl]-5-(2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-(2-chlorophenyl)vinyl]-5-(2-thienyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-5-(2-thienyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-5-(5-methyl-2-thienyl)-1,3,4-oxadiazole: This compound has a similar structure but with a methyl group on the thienyl ring.

    2-(2-chlorophenyl)-5-(2-thienyl)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

2-[2-(2-chlorophenyl)vinyl]-5-(2-thienyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a thienyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H9ClN2OS

Molecular Weight

288.8 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C14H9ClN2OS/c15-11-5-2-1-4-10(11)7-8-13-16-17-14(18-13)12-6-3-9-19-12/h1-9H/b8-7+

InChI Key

GKNDEPSMZWIOAG-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NN=C(O2)C3=CC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NN=C(O2)C3=CC=CS3)Cl

Origin of Product

United States

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